molecular formula C13H15NO2 B062410 4-Methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one CAS No. 169566-78-3

4-Methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one

Cat. No.: B062410
CAS No.: 169566-78-3
M. Wt: 217.26 g/mol
InChI Key: CJJMGKMMPVGELA-UHFFFAOYSA-N
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Description

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a phenyl group, a methyl group, and an isopropyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-phenyl-2-oxazoline and isobutyric acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl, methyl, and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl, methyl, or isopropyl moieties.

Scientific Research Applications

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-methyl-4-isopropyloxazole: Lacks the ketone group at the 5-position.

    4-Methyl-4-isopropyloxazole-5(4H)-one: Lacks the phenyl group.

    2-Phenyl-4-isopropyloxazole-5(4H)-one: Lacks the methyl group.

Uniqueness

2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is unique due to the combination of its phenyl, methyl, and isopropyl groups attached to the oxazole ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

169566-78-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

CJJMGKMMPVGELA-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C

Canonical SMILES

CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C

Synonyms

5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

40 ml of glacial acetic acid, 3.92 g (0.038 mole) of concentrated sulfuric acid and 0.36 g (0.02 mole) of water were added to 8.6 g (0.04 mole) of N-(1-cyano-1,2-dimethylpropyl)benzamide. The mixture was stirred at 80° C. for 2 hours to give rise to a reaction. After the completion of the reaction, the reaction mixture was cooled. Thereto were added 100 ml of water and 100 ml of ethyl acetate for layer separation. The organic layer was washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution, and concentrated to obtain 7.2 g (0.033 mole) of 2-phenyl-4-isopropyl-4-methyl-1,3-oxazol-5-one (yield=83%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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